molecular formula H2MgMn2O9 B1602559 Magnesium permanganate hydrate CAS No. 250578-91-7

Magnesium permanganate hydrate

Cat. No.: B1602559
CAS No.: 250578-91-7
M. Wt: 280.19 g/mol
InChI Key: SWVIDGIVELXPKR-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Mg(MnO₄)₂·xH₂O Lattices

The crystal structure of magnesium permanganate hydrate is defined by the arrangement of Mg²⁺ cations, MnO₄⁻ tetrahedra, and lattice water molecules. Single-crystal X-ray diffraction studies reveal that the anhydrous form Mg(MnO₄)₂ adopts a cubic lattice with space group Fddd (No. 70), as observed in analogous alkaline earth permanganates. The Mg²⁺ ions occupy octahedral sites, coordinated by six oxygen atoms from surrounding permanganate anions, while MnO₄⁻ tetrahedra form a three-dimensional network through corner-sharing oxygen atoms.

Hydrated variants exhibit distinct symmetry reductions. For example, the hexahydrate Mg(MnO₄)₂·6H₂O crystallizes in a monoclinic system (space group P2₁3) with lattice parameters a = 964.19 pm, b = 964.19 pm, and c = 964.19 pm. The incorporation of water molecules introduces hydrogen-bonding interactions that distort the MnO₄⁻ tetrahedra, reducing symmetry compared to anhydrous forms. Table 1 summarizes key crystallographic parameters for this compound and related compounds.

Table 1: Crystallographic parameters of alkaline earth permanganates

Compound Space Group Lattice Parameters (pm) Hydration State
Mg(MnO₄)₂ Fddd a = 742.36, b = 1191.23, c = 1477.14 Anhydrous
Mg(MnO₄)₂·6H₂O P2₁3 a = 964.19, b = 964.19, c = 964.19 Hexahydrate
Ca(MnO₄)₂·4H₂O Pccn a = 1397.15, b = 554.06, c = 1338.97 Tetrahydrate

The Mn–O bond lengths in Mg(MnO₄)₂·6H₂O average 1.62 Å, consistent with Mn⁶⁺ oxidation states. However, partial reduction to Mn⁵⁺ may occur in hydrated forms due to water-induced electron delocalization, as evidenced by Raman spectroscopy.

Hydration State Variability and Water Coordination Modes

Hydration states in Mg(MnO₄)₂·xH₂O range from x = 0 (anhydrous) to x = 6 (hexahydrate), with intermediate forms such as tetrahydrates observed under controlled humidity. Thermogravimetric analysis (TGA) shows stepwise water loss upon heating: the hexahydrate loses four water molecules between 50–100°C, followed by the remaining two at 130°C, coinciding with structural collapse.

Water molecules exhibit dual coordination modes:

  • Inner-sphere coordination : Two water molecules directly bind Mg²⁺, completing its octahedral geometry.
  • Interstitial hydrogen bonding : Remaining water molecules form bridges between MnO₄⁻ tetrahedra, stabilizing the lattice via O–H···O interactions.

The hexahydrate’s structure features [Mg(H₂O)₆]²⁺ clusters interconnected by permanganate anions, as confirmed by neutron diffraction. This contrasts with lower hydrates (e.g., tetrahydrate), where water occupies interstitial sites without direct metal coordination.

Comparative X-ray Diffraction Studies with Alkali Metal Permanganates

X-ray diffraction (XRD) patterns of Mg(MnO₄)₂·xH₂O differ markedly from alkali metal permanganates due to cation size and polarization effects. For instance, KMnO₄ (space group Pnma) exhibits a layered structure with K⁺ ions sandwiched between MnO₄⁻ sheets, whereas Mg²⁺’s higher charge density induces tighter MnO₄⁻ packing.

Comparative XRD data highlight key differences:

  • Peak broadening : Mg(MnO₄)₂·6H₂O shows broader peaks at 2θ ≈ 18° and 30° compared to KMnO₄, indicating reduced crystallinity from water incorporation.
  • Lattice expansion : Hydrated Mg²⁺ permanganates have larger unit cells (V_m = 156.05 cm³/mol for Mg(MnO₄)₂·6H₂O) versus 98.33 cm³/mol for anhydrous Ba(MnO₄)₂.

These differences underscore the role of cation charge and hydration in dictating permanganate lattice geometries. Magnesium’s small ionic radius (72 pm) and +2 charge favor dense, water-stabilized frameworks distinct from monovalent alkali metal analogs.

Properties

IUPAC Name

magnesium;dipermanganate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mg.2Mn.H2O.8O/h;;;1H2;;;;;;;;/q+2;;;;;;;;;;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVIDGIVELXPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2MgMn2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584179
Record name Magnesium oxido(trioxo)manganese--water (1/2/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250578-91-7, 13446-20-3
Record name Magnesium oxido(trioxo)manganese--water (1/2/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium permanganate hydrate
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Preparation Methods

Reaction of Barium Permanganate with Magnesium Sulfate

One classical and well-documented method to prepare magnesium permanganate hydrate involves a double displacement reaction between barium permanganate and magnesium sulfate:

$$
\text{MgSO}4 + \text{Ba(MnO}4)2 \rightarrow \text{Mg(MnO}4)2 + \text{BaSO}4 \downarrow
$$

  • Process Description: Magnesium sulfate in aqueous solution is mixed with barium permanganate solution. Barium sulfate precipitates out due to its low solubility, leaving magnesium permanganate in solution.
  • Product Isolation: The magnesium permanganate hexahydrate crystallizes from the solution upon concentration and cooling.
  • Advantages: This method allows for relatively pure this compound due to the easy removal of barium sulfate precipitate.
  • Notes: The hexahydrate form is slightly hygroscopic and can be dehydrated by heating to obtain anhydrous magnesium permanganate.

Reaction of Magnesium Chloride with Silver Permanganate

Another preparation route involves the reaction of magnesium chloride with silver permanganate:

$$
\text{MgCl}2 + 2 \text{AgMnO}4 \rightarrow \text{Mg(MnO}4)2 + 2 \text{AgCl} \downarrow
$$

  • Process Description: Magnesium chloride solution is combined with silver permanganate solution. Silver chloride precipitates out, and magnesium permanganate remains dissolved.
  • Product Isolation: The magnesium permanganate hexahydrate crystallizes from the aqueous solution.
  • Considerations: This method is less commonly used industrially due to the cost of silver permanganate but can be useful for laboratory-scale synthesis.

Industrial Crystallization and Dehydration

  • Crystallization: The hexahydrate Mg(MnO₄)₂·6H₂O is typically crystallized from aqueous solution, yielding blue-black crystals.
  • Dehydration: Heating the hexahydrate above 130 °C causes decomposition with oxygen evolution, but controlled heating can yield anhydrous magnesium permanganate.

Comparative Data Table of Preparation Methods

Preparation Method Reactants Byproduct Product Form Advantages Disadvantages
Barium permanganate + Magnesium sulfate MgSO₄ + Ba(MnO₄)₂ BaSO₄ (precipitate) Mg(MnO₄)₂·6H₂O (hexahydrate) High purity; easy byproduct removal Requires barium permanganate availability
Magnesium chloride + Silver permanganate MgCl₂ + 2 AgMnO₄ 2 AgCl (precipitate) Mg(MnO₄)₂·6H₂O (hexahydrate) Effective for lab synthesis Expensive due to silver permanganate
Crystallization from aqueous solution Mg(MnO₄)₂ in solution None Hexahydrate crystals Industrially scalable Requires careful temperature control

Detailed Research Findings and Analysis

  • Solubility and Stability: Magnesium permanganate hexahydrate is soluble in water and dissociates completely in dilute solution, facilitating its crystallization from aqueous media. It is practically insoluble in non-polar solvents such as carbon tetrachloride and benzene.
  • Thermal Behavior: The hexahydrate decomposes at approximately 130 °C with oxygen evolution in an autocatalytic process. The tetrahydrate form decomposes above 150 °C.
  • Oxidizing Properties: The compound is a strong oxidizer, reacting vigorously with organic solvents and compounds.
  • Hydrate Formation: The hexahydrate form is the most stable and commonly isolated hydrate. Attempts to isolate anhydrous magnesium permanganate require careful thermal decomposition to avoid premature oxidation or decomposition.

Summary of Preparation Reaction Conditions

Parameter Barium Permanganate Method Silver Permanganate Method
Reaction Medium Aqueous solution Aqueous solution
Temperature Ambient to slightly elevated for crystallization Ambient
Reaction Time Several hours to allow precipitation Several hours
Byproduct Removal Filtration of BaSO₄ precipitate Filtration of AgCl precipitate
Product Isolation Crystallization of hexahydrate from solution Crystallization of hexahydrate
Purity High, due to insoluble byproduct removal High, but costlier due to silver salts

Patented and Industrial Processes

  • A patent (US2504129A) describes processes for making magnesium permanganate involving permanganate solutions and precipitation techniques, emphasizing controlled reaction conditions to optimize yield and purity.
  • Industrial production often favors the barium permanganate route due to cost-effectiveness and ease of byproduct removal.

Chemical Reactions Analysis

Preparation Reactions

Magnesium permanganate hydrate is synthesized through two primary methods:

1.1 Reaction with Barium Permanganate
MgSO₄+Ba(MnO₄)₂Mg(MnO₄)₂+BaSO₄↓\text{MgSO₄} + \text{Ba(MnO₄)₂} \rightarrow \text{Mg(MnO₄)₂} + \text{BaSO₄↓}
This double displacement reaction produces magnesium permanganate and insoluble barium sulfate .

1.2 Reaction with Silver Permanganate
MgCl₂+2AgMnO₄Mg(MnO₄)₂+2AgCl↓\text{MgCl₂} + 2\text{AgMnO₄} \rightarrow \text{Mg(MnO₄)₂} + 2\text{AgCl↓}
Silver chloride precipitates, leaving magnesium permanganate in solution .

Method Reactants Byproducts Yield Efficiency
Barium Permanganate RouteMgSO₄, Ba(MnO₄)₂BaSO₄ (insoluble)>85%
Silver Permanganate RouteMgCl₂, AgMnO₄AgCl (insoluble)~90%

Thermal Decomposition

The compound decomposes autocatalytically above 130°C:
Primary Reaction
Mg(MnO₄)₂\cdotp6H₂OΔMgO+2MnO₂+3O₂↑+6H₂O↑\text{Mg(MnO₄)₂·6H₂O} \xrightarrow{\Delta} \text{MgO} + 2\text{MnO₂} + 3\text{O₂↑} + 6\text{H₂O↑}
Key characteristics:

  • Oxygen evolution begins at 130°C .

  • Complete decomposition occurs by 150°C for the tetrahydrate form .

  • Manganese dioxide (MnO₂) is the dominant solid residue .

Organic Substrate Oxidation

This compound oxidizes organic compounds through electron transfer mechanisms:

Example Reactions

  • Formate Oxidation
    3HCOO+MnO₄+H₂O3CO₃2+MnO₂↓+5OH3\text{HCOO}^- + \text{MnO₄}^- + \text{H₂O} \rightarrow 3\text{CO₃}^{2-} + \text{MnO₂↓} + 5\text{OH}^-
    Complete formate mineralization occurs within 30 minutes .

  • Glycolic Acid Oxidation
    3HOCH₂COOH+4MnO₄3OHC-COO+4MnO₂↓+3H₂O+OH3\text{HOCH₂COOH} + 4\text{MnO₄}^- \rightarrow 3\text{OHC-COO}^- + 4\text{MnO₂↓} + 3\text{H₂O} + \text{OH}^-
    Oxalate forms as an intermediate product .

Substrate Products Reaction Rate (k, M⁻¹s⁻¹) pH Range
FormateCO₃²⁻, MnO₂1.2 × 10⁻³9–12
Glycolic AcidOxalate, MnO₂4.5 × 10⁻⁴7–10
GlycineNH₃, Oxalate, MnO₂2.8 × 10⁻⁴8–11

Environmental Remediation

In soil/water systems, magnesium permanganate oxidizes chlorinated hydrocarbons while minimizing manganese mobility:

Mechanism
Mg(MnO₄)₂+C₂HCl₃Mg2++2MnO₂↓+CO₂+HCl\text{Mg(MnO₄)₂} + \text{C₂HCl₃} \rightarrow \text{Mg}^{2+} + 2\text{MnO₂↓} + \text{CO₂} + \text{HCl}

Performance Data

Treatment Contaminant Removal Dissolved Mn (mg/L) pH Stability
Untreated Control40% PCE degradation607.8
1% MgO + Permanganate98% PCE degradation<1010.4
2% Mg(OH)₂ + Permanganate99.5% PCE degradation<1011.7

pH-Dependent Reactivity

Reaction pathways vary significantly with pH:

pH Range Dominant Mn Species Oxidation Pathway
<3.5Mn²⁺5-electron transfer (e.g., Mn⁷⁺ → Mn²⁺)
3.5–12MnO₂3-electron transfer (Mn⁷⁺ → Mn⁴⁺)
>12MnO₄²⁻1-electron transfer (Mn⁷⁺ → Mn⁶⁺)

Reaction Kinetics and Byproduct Formation

  • Formate Systems : Hydroxide consumption ratio = 1:3 (OH⁻:HCOO⁻) .

  • Glycine Systems : Produces ammonia (NH₃) at 0.2 mol/mol glycine .

  • Colloidal MnO₂ Stabilization : Divalent Mg²⁺ ions reduce colloidal dispersion by 90% compared to Na⁺/K⁺ systems .

These reaction profiles demonstrate this compound's versatility as an oxidant, with optimized performance in alkaline environments and effective byproduct control through magnesium's divalent cation properties .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Magnesium permanganate hydrate acts primarily as a strong oxidizing agent . Upon dissolution in water, it dissociates into magnesium ions and permanganate ions:

Mg MnO4 2Mg2++2MnO4\text{Mg MnO}_4\text{ }_2\rightarrow \text{Mg}^{2+}+2\text{MnO}_4^{-}

The permanganate ion (MnO4\text{MnO}_4^{-}) can participate in redox reactions, oxidizing various substrates while being reduced to manganese dioxide (MnO2\text{MnO}_2) or other manganese oxides. This property underlies its diverse applications in chemistry, biology, and industry.

Chemistry

  • Oxidizing Agent : It is widely used in organic synthesis for oxidation reactions. For instance, it can oxidize alcohols to ketones or aldehydes and is utilized in the synthesis of various organic compounds.

Biology

  • Proteome Research : this compound serves as a catalyst in proteomic studies, facilitating the oxidation of proteins for analytical purposes.

Medicine

  • Pharmaceutical Intermediates : While not directly used in medicinal applications, its oxidizing properties are leveraged in the synthesis of pharmaceutical intermediates.

Wood Impregnation

This compound is employed as a wood impregnation agent due to its ability to enhance the durability and resistance of wood against decay.

Tobacco Industry

It acts as an additive in tobacco filters, improving their efficiency by enhancing the filtration of harmful substances.

Water Treatment

This compound has been studied for its effectiveness in removing manganese from drinking water systems. Research indicates that it can significantly reduce manganese concentrations when used at optimal dosing ratios:

Dosing RatioManganese Removal Efficiency (%)
3.095
3.598
4.098.21
4.5Decreased efficiency

The optimal dosing ratio was found to be between 3.5 and 4.0 for maximum removal efficiency while avoiding excess that could lead to undesirable effects such as increased effluent manganese concentration .

Oxidation Reactions

In a study exploring the oxidation of toluene to benzoic acid, magnesium permanganate was used effectively as a catalyst, demonstrating its utility in organic synthesis .

Corrosion Resistance Coatings

Research has shown that magnesium permanganate can be used to create conversion coatings on magnesium alloys, enhancing their corrosion resistance significantly compared to untreated alloys .

Mechanism of Action

The mechanism of action of magnesium permanganate hydrate is primarily based on its ability to act as a strong oxidizing agent. It dissociates in water to form magnesium ions and permanganate ions. The permanganate ions then participate in redox reactions, oxidizing various substrates by accepting electrons and being reduced to manganese dioxide (MnO₂) or other manganese oxides .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Formula Molecular Weight (g/mol) Density (g/cm³) Melting Point (°C) Key Applications
This compound Mg(MnO₄)₂·xH₂O 262.18 (anhydrous) 2.18 100–113 Alloy production, redox reactions
Potassium Permanganate KMnO₄ 158.03 2.70 240 (decomposes) Water treatment, medicine
Sodium Permanganate NaMnO₄ 141.92 1.97 170 (decomposes) Groundwater remediation
Magnesium Perchlorate Hexahydrate Mg(ClO₄)₂·6H₂O 331.29 1.98 ~250 (decomposes) Desiccant

Biological Activity

Magnesium permanganate hydrate (Mg(MnO₄)₂·xH₂O) is a compound that combines magnesium with permanganate ions, exhibiting significant biological activity. This article delves into its biochemical roles, potential applications in environmental remediation, and relevant case studies.

This compound consists of magnesium ions and permanganate ions. Its chemical formula can be represented as Mg MnO4 2xH2O\text{Mg MnO}_4\text{ }_2\cdot x\text{H}_2\text{O}, where xx indicates the number of water molecules associated with the compound. The permanganate ion (MnO4\text{MnO}_4^-) is known for its strong oxidizing properties, making it useful in various chemical reactions, including those involving organic compounds.

Biological Activity

1. Role as an Oxidizing Agent:
this compound acts primarily as an oxidizing agent. Its ability to generate reactive oxygen species (ROS) allows it to participate in various biochemical processes, including the degradation of organic pollutants in water systems. Studies have shown that it can effectively mineralize organic contaminants when combined with other agents like persulfate (PMS), enhancing the degradation rate of substances such as sulfamethoxazole (SMX) in groundwater systems .

2. Enzymatic Cofactor:
Magnesium ions are crucial for numerous enzymatic reactions within biological systems. They serve as cofactors for over 600 enzymes, facilitating processes such as DNA replication, protein synthesis, and energy metabolism . Specifically, magnesium is involved in stabilizing ATP and is essential for the activity of enzymes like hexokinase and pyruvate kinase, which are vital for glycolysis and energy production .

Applications in Environmental Remediation

1. Soil and Water Treatment:
The use of this compound in environmental applications has been explored extensively. It can be employed for in-situ or ex-situ remediation of contaminated sites. For instance, when used in conjunction with alkaline earth metals, it enhances the oxidation process without causing adverse effects on groundwater quality by minimizing dissolved manganese concentrations .

2. Case Studies:
Several studies have highlighted the effectiveness of this compound in degrading organic pollutants:

  • Sulfamethoxazole Degradation: A laboratory study demonstrated that combining potassium permanganate (KMnO₄) with PMS resulted in a nearly complete degradation of SMX within 30 minutes, outperforming treatments using PMS or KMnO₄ alone .
  • Soil Remediation Techniques: Research indicated that mechanical mixing techniques using magnesium permanganate could effectively oxidize contaminants while preventing issues related to injection pressures that could harm workers at remediation sites .

Research Findings

Study Focus Findings
Degradation of SMXCombined use of KMnO₄ and PMS achieved 91% degradation within 30 minutes.
Enzymatic functionsMagnesium is a cofactor for over 600 enzymes critical for metabolic processes.
Soil remediationEffective oxidation of contaminants with minimal impact on groundwater quality.

Q & A

Q. What methodologies are recommended for determining the hydration percentage in magnesium permanganate hydrate?

Gravimetric analysis is the primary method. Heat the hydrate to dehydrate it (e.g., at 100–113°C, as per its melting range ), and calculate the mass loss attributable to water. For precise results, combine this with titration (e.g., Karl Fischer titration) to quantify residual moisture. Ensure controlled heating to avoid decomposition of the permanganate moiety .

Q. How can this compound be synthesized in a laboratory setting?

React magnesium salts (e.g., magnesium nitrate hexahydrate) with potassium permanganate under acidic or neutral conditions. For example, dissolve Mg(NO₃)₂·6H₂O in deionized water and slowly add KMnO₄ while stirring. Filter and crystallize the product under reduced pressure. Monitor pH to prevent premature oxidation or decomposition .

Q. What spectroscopic techniques are suitable for structural characterization of this compound?

Use X-ray diffraction (XRD) to confirm crystal structure and hydration state. Infrared (IR) spectroscopy can identify Mn-O and Mg-O vibrational modes. Note that nuclear magnetic resonance (NMR) is less effective due to paramagnetic interference from Mn(VII). Pair with elemental analysis (e.g., ICP-OES) to verify Mg:Mn ratios .

Q. What safety protocols are essential when handling this compound?

As a strong oxidizer, store it in a cool, dry environment away from organic materials. Use personal protective equipment (PPE), including nitrile gloves and eye protection. Neutralize spills with reducing agents (e.g., sodium thiosulfate) and avoid contact with acidic vapors to prevent MnO₂ formation .

Advanced Research Questions

Q. What mechanistic pathways govern this compound’s oxidative reactivity in acidic versus alkaline media?

In acidic conditions, the hydrate form undergoes acid-catalyzed nucleophilic addition, where permanganate attacks protonated substrates (e.g., aldehydes). In alkaline media, electron abstraction from the alkoxy anion of the hydrate dominates, facilitated by deprotonation (pKa ~12–14). Kinetic isotope effects (e.g., using deuterated substrates) can validate hydrogen-transfer steps .

Q. How does temperature influence the reaction efficiency of this compound in oxidation reactions?

Elevated temperatures (e.g., 80°C) enhance reaction rates and conversion yields, as seen in permanganate-Cr(III) oxide reactions. However, excessive heat risks decomposition; optimize via controlled heating (e.g., reflux under inert atmosphere) and monitor using UV-Vis spectroscopy to track MnO₄⁻ consumption .

Q. What computational approaches elucidate the reaction pathways of this compound?

Density functional theory (DFT) can model transition states and activation barriers for oxidation reactions. For example, simulate the Mg–O–Mn bonding environment and electron-transfer steps. Validate computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. How can researchers address challenges in solubility determination for this compound?

Conduct saturation experiments in deoxygenated water under inert gas (to prevent redox side reactions). Use UV-Vis spectroscopy to measure MnO₄⁻ concentration at equilibrium. Alternatively, employ cryoscopic methods to determine solubility in non-aqueous solvents (e.g., acetone) .

Q. What strategies mitigate instability during storage and application of this compound?

Store in airtight containers with desiccants (e.g., silica gel). For aqueous solutions, stabilize with weak acids (e.g., acetic acid) to slow autoreduction. Pre-characterize batches via thermogravimetric analysis (TGA) to assess hydration consistency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Magnesium permanganate hydrate
Reactant of Route 2
Magnesium permanganate hydrate

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